KPZ560

Beschreibung

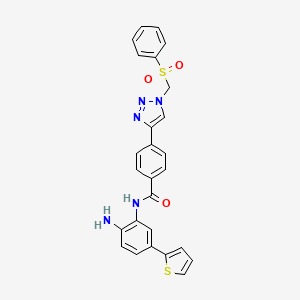

This compound features a benzamide core linked to a 1,2,4-triazole ring substituted with a benzenesulfonylmethyl group. The aminophenyl moiety is further modified with a thiophene substituent at the 5-position. Key structural attributes include:

- Triazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity.

- Benzenesulfonylmethyl group: Enhances lipophilicity and may influence receptor binding via sulfonyl interactions.

Eigenschaften

Molekularformel |

C26H21N5O3S2 |

|---|---|

Molekulargewicht |

515.6 g/mol |

IUPAC-Name |

N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide |

InChI |

InChI=1S/C26H21N5O3S2/c27-22-13-12-20(25-7-4-14-35-25)15-23(22)28-26(32)19-10-8-18(9-11-19)24-16-31(30-29-24)17-36(33,34)21-5-2-1-3-6-21/h1-16H,17,27H2,(H,28,32) |

InChI-Schlüssel |

CKPHTEVIQGSUMQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)CN2C=C(N=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N |

Herkunft des Produkts |

United States |

Biologische Aktivität

N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene moiety, an amine group, and a triazole ring. Its molecular formula is C20H20N6O2S, and it has notable physicochemical properties that influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated its efficacy against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Antimicrobial Properties : The compound has displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes.

- Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Synthesis

The synthesis of N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide typically involves multi-step organic reactions. A common method includes:

- Formation of the Thiophene Derivative : Starting from 2-amino-5-thiophen-2-ylphenol.

- Coupling with Triazole : Utilizing coupling agents to facilitate the formation of the triazole ring.

- Final Benzamide Formation : Completing the synthesis through acylation reactions.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Cell Cycle Arrest : It has been observed to halt cell cycle progression in cancer cells at the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation and survival.

Case Studies

-

Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours.

Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 12 50 15 30 -

Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 - Anti-inflammatory Studies : The compound was shown to reduce IL-6 levels in activated macrophages by approximately 40% at a concentration of 10 µM.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Triazole Derivatives with Sulfonyl Groups

Example Compounds:

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, compounds [7–9])

- S-Alkylated 1,2,4-triazoles (, compounds [10–15])

Key Findings :

Sulfonamide and Benzamide Derivatives

Example Compounds:

Key Findings :

Thiophene-Containing Analogs

Example Compounds:

Key Findings :

- The thiophene in the target compound may improve binding to aromatic receptors compared to bulkier fused-ring systems.

Research Implications and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.